2-(Trifluoromethylthio)benzyl alcohol
Overview
Description
“2-(Trifluoromethylthio)benzyl alcohol” is a chemical compound with the molecular formula C8H7F3OS . It is a member of the (trifluoromethyl)benzenes .
Synthesis Analysis
The synthesis of compounds like “2-(Trifluoromethylthio)benzyl alcohol” has been a topic of interest in recent years. One approach involves dehydroxylative trifluoromethylation, trifluoromethoxylation, trifluoromethylthiolation, and trifluoromethylselenylation of readily available alcohols . This process allows for the single-step construction of diverse structures bearing C–CF3, C–OCF3, C–SCF3, and C–SeCF3 bonds .Molecular Structure Analysis
The molecular structure of “2-(Trifluoromethylthio)benzyl alcohol” can be represented by the formula C8H7F3OS . The molecular weight of this compound is 208.201 Da .Scientific Research Applications
C8H7F3S\text{C}_8\text{H}_7\text{F}_3\text{S}C8H7F3S
, contains a trifluoromethylthio group (-SCF₃) attached to a benzyl moiety. Over the past two decades, researchers have explored its potential in various fields. Here are six unique applications:- Significance : It contributes to the development of novel drugs by participating in key reactions during drug production .
- Insight : Understanding its interactions with metal ions informs coordination chemistry and catalysis .
Pharmaceutical Intermediates
NMR Spectrum Prediction
Kinetic Studies of Prodrugs
Aquachromium (IV) Studies
Organofluorine Chemistry Research
Fluorine-Containing Drug Development
properties
IUPAC Name |
[2-(trifluoromethylsulfanyl)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3OS/c9-8(10,11)13-7-4-2-1-3-6(7)5-12/h1-4,12H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZKPDCFEJFNLJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)SC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380689 | |
Record name | 2-(Trifluoromethylthio)benzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70380689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
239463-93-5 | |
Record name | 2-(Trifluoromethylthio)benzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70380689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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